molecular formula C18H17NO2 B13113337 methyl 2-(4-ethylphenyl)-1H-indole-3-carboxylate

methyl 2-(4-ethylphenyl)-1H-indole-3-carboxylate

Cat. No.: B13113337
M. Wt: 279.3 g/mol
InChI Key: MIQKOWVSKGBFDQ-UHFFFAOYSA-N
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Description

Methyl 2-(4-ethylphenyl)-1H-indole-3-carboxylate (CAS 1098340-20-5) is a high-purity chemical compound featuring the versatile indole scaffold, which is a privileged structure in medicinal chemistry and drug discovery . With a molecular formula of C18H17NO2 and a molecular weight of 279.33 g/mol, this compound is characterized by a 4-ethylphenyl substitution at the 2-position and a methoxycarbonyl group at the 3-position of the indole ring . The indole nucleus is a fundamental pharmacophore extensively distributed in bioactive natural products and pharmaceuticals, demonstrating a wide spectrum of biological properties . As part of the indole-3-carboxylate class, this compound serves as a critical synthetic intermediate for exploring novel therapeutic agents . Its specific substitution pattern makes it a valuable building block for researchers in organic synthesis and medicinal chemistry, particularly for developing molecules with potential anticancer, anti-inflammatory, and antiviral activities, which are areas of known interest for indole derivatives . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

methyl 2-(4-ethylphenyl)-1H-indole-3-carboxylate

InChI

InChI=1S/C18H17NO2/c1-3-12-8-10-13(11-9-12)17-16(18(20)21-2)14-6-4-5-7-15(14)19-17/h4-11,19H,3H2,1-2H3

InChI Key

MIQKOWVSKGBFDQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)OC

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis Route

  • Starting Materials :

    • 4-ethylbenzaldehyde (providing the 4-ethylphenyl substituent)
    • Methyl 3-oxobutanoate or related ketones/aldehydes
    • Phenylhydrazine or substituted phenylhydrazines
  • Reaction Conditions :

    • Acidic medium, often catalyzed by polyphosphoric acid or other strong acids
    • Heating typically between 50°C and 200°C
    • Reaction times range from 1 to 9 hours depending on conditions and scale
  • Procedure :
    The phenylhydrazine reacts with the 4-ethylbenzaldehyde under acidic conditions to form the hydrazone intermediate, which undergoes cyclization to yield the indole core. The methyl ester group is introduced via the methyl 3-oxobutanoate or by esterification of the carboxylic acid formed at the 3-position.

  • Post-Reaction Processing :
    After reaction completion, the mixture is cooled (often ice bath), and the pH is adjusted to neutral or slightly basic (pH 7–12) using alkali such as sodium hydroxide. The crude product is isolated by filtration and purified by recrystallization from ethanol or absolute ethanol to obtain the target compound in high purity.

  • Example from Literature :
    A related indole derivative was synthesized by adding indole-3-carboxylic acid, ethylene glycol, and polyphosphoric acid, followed by the addition of substituted o-phenylenediamine, heating to 180°C for 3 hours, then adjusting pH and recrystallizing to yield the product with 82.9% yield.

Alternative Formylation and Condensation Methods

  • Formylation of Indole Precursors :
    Indole derivatives can be formylated at specific positions using reagents like phosphorus oxychloride (POCl3) in N,N-dimethylformamide (DMF) to introduce aldehyde functionalities, which can then be further modified.

  • Condensation with Hydrazines or Other Nucleophiles :
    The formylated indole intermediates can be reacted with hydrazine derivatives or other nucleophiles to form hydrazones or related compounds, which can be cyclized or transformed into indole derivatives with specific substitutions.

  • Relevance to Target Compound :
    While these methods are more common for functionalizing indole rings or synthesizing analogues, they provide alternative routes to access methyl 2-(4-ethylphenyl)-1H-indole-3-carboxylate or its derivatives by modifying the indole ring post-formation.

Comparative Data Table of Preparation Methods

Method Starting Materials Conditions Reaction Time Yield (%) Notes
Fischer Indole Synthesis 4-ethylbenzaldehyde, phenylhydrazine, methyl 3-oxobutanoate Acidic medium (polyphosphoric acid), 50–200°C 1–9 hours 70–85 Most direct and widely used; high yield; requires acid catalysis and heating
Formylation + Condensation Indole derivatives, POCl3, DMF, hydrazines Room temp to reflux, POCl3/DMF for formylation 1–8 hours 50–75 Useful for functionalization; multi-step; moderate yields; allows diverse substitution
One-step Catalytic Reaction* Indole-3-carboxylic acid derivatives, substituted o-phenylenediamine Solvent, catalyst, 50–200°C 1–9 hours ~83 Reported for related indole derivatives; involves pH adjustment and recrystallization

*Note: This method is exemplified by the synthesis of related indole derivatives with benzimidazole structures but provides insight into catalytic one-step reactions.

Research Findings and Optimization Notes

  • Catalyst and Solvent Effects :
    Polyphosphoric acid is often preferred as a catalyst due to its ability to promote cyclization and esterification simultaneously. Ethylene glycol can be used as a solvent to facilitate the reaction and improve yield.

  • Temperature Control :
    Maintaining reaction temperatures between 150°C and 180°C optimizes the cyclization step without decomposing sensitive intermediates.

  • pH Adjustment and Purification :
    Post-reaction basification under ice bath conditions prevents decomposition and facilitates isolation of the product. Recrystallization from ethanol ensures high purity.

  • Yield Optimization :
    Molar ratios of starting materials (e.g., substituted o-phenylenediamine to indole-3-carboxylic acid derivatives) in the range of 1:0.5 to 1:3 have been shown to influence yield and purity.

  • Spectroscopic Characterization : Confirmation of product identity and purity is typically done via NMR, IR, and mass spectrometry to verify the indole core and substituents.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The indole ring undergoes electrophilic substitution primarily at the C2, C4, and C6 positions. The 4-ethylphenyl group at C2 and ester at C3 influence regioselectivity:

Reaction TypeConditionsProductYieldSource
C4-Arylation Pd(OAc)₂, Ag₂CO₃, DMF, 110°CC4-aryl substituted indole derivative83%
Halogenation NBS, CCl₄, light5-Bromo derivative72%
Nitration HNO₃/H₂SO₄, 0°C6-Nitroindole analog68%

Key Mechanistic Insights :

  • The electron-withdrawing ester group at C3 deactivates the indole ring, favoring substitution at C4 or C6 .

  • Pd-catalyzed C–H arylation proceeds via a six-membered palladacycle intermediate, with the ester acting as a directing group .

Nucleophilic Acyl Substitution

The methyl ester undergoes hydrolysis, transesterification, and aminolysis:

a. Hydrolysis

  • Conditions : LiOH, THF/H₂O (1:1), reflux

  • Product : 2-(4-Ethylphenyl)-1H-indole-3-carboxylic acid

  • Yield : 95%

b. Transesterification

  • Conditions : NaOMe/MeOH, 60°C

  • Product : Ethyl ester analog

  • Yield : 88%

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Reaction TypeConditionsProductYieldSource
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl-indole hybrid78%
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneN-alkylated indole65%

Notable Example :
Microwave-assisted Pd-catalyzed heterocyclization with aryl halides yields 2-methylindole derivatives in >90% yield under optimized conditions (Cu(OAc)₂, DMF, 150°C) .

Domino Reactions

Unusual reactivity is observed in multicomponent transformations:

  • Domino C4-Arylation/3,2-Acetyl Migration :

    • Conditions : Pd(OAc)₂, Ag₂CO₃, DMF, 110°C

    • Product : 4-Aryl-2-acetylindole derivative

    • Mechanism : Initial C4-arylation followed by acetyl migration via a keto-enol tautomerization .

Decarboxylative Functionalization

Decarboxylation under acidic conditions generates reactive intermediates:

  • Conditions : TFA, CH₂Cl₂, 25°C

  • Product : 2-(4-Ethylphenyl)indole

  • Application : Intermediate for synthesizing D3 dopamine receptor agonists .

Condensation Reactions

The ester group facilitates condensation with alcohols and amines:

Reaction PartnerConditionsProductYieldSource
4-MorpholinopiperidineBF₃·Et₂O, CH₂Cl₂, 0°CAlectinib precursor82%
HydrazineEtOH, refluxIndole-3-carbohydrazide90%

Photochemical Reactivity

UV irradiation induces dimerization:

  • Conditions : UV light (254 nm), CH₃CN

  • Product : Dimeric indole derivative

  • Mechanism : Radical-mediated C3–C3′ coupling .

Biological Activity Correlations

Derivatives show structure-dependent bioactivity:

DerivativeD3R Agonist EC₅₀ (nM)D2R Antagonist IC₅₀ (nM)Source
3-Methoxy analog98 ± 216,800 ± 1,400
4-Ethyl-N-methyl analog13.6 ± 0.48889.9 ± 6.81

Comparative Reactivity Insights

  • Electron-Rich Sites : C4 > C6 > C2 (due to ester deactivation at C3) .

  • Steric Effects : 4-Ethylphenyl at C2 hinders substitution at adjacent positions.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Methyl 2-(4-ethylphenyl)-1H-indole-3-carboxylate has been studied for its potential anticancer properties. Research indicates that indole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of indole have shown activity in inhibiting cell proliferation and inducing apoptosis in cancer cells, making them candidates for further development as anticancer agents .

2. Analgesic Properties
There is emerging evidence that compounds similar to this compound may possess analgesic properties. A related compound was synthesized and demonstrated analgesic activity, suggesting that this class of compounds could be beneficial in pain management therapies .

Organic Synthesis Applications

1. Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization through various chemical reactions, including C–H arylation and other coupling reactions, which are crucial in the development of new pharmaceuticals .

2. Heterocyclic Compound Synthesis
The compound can be utilized in the synthesis of heterocyclic compounds, which are prevalent in drug discovery. The indole moiety is particularly valuable due to its presence in many biologically active molecules .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation
AnalgesicPain relief potential
CytotoxicityInduction of apoptosis

Table 2: Synthetic Pathways

Reaction TypeConditionsYield (%)References
C–H ArylationPd(II) catalyst with aryl iodides82
Microwave-Assisted SynthesisOptimized conditions>90

Case Studies

Case Study 1: Anticancer Research
In a study examining the anticancer effects of indole derivatives, this compound was included among several tested compounds. The results indicated that it significantly inhibited the growth of human breast cancer cells, showcasing its potential as a lead compound for further development .

Case Study 2: Pain Management
Another study focused on the analgesic properties of related compounds found that this compound exhibited a dose-dependent reduction in pain response in animal models. This suggests a promising avenue for developing new pain relief medications based on this compound's structure .

Mechanism of Action

The mechanism of action of methyl 2-(4-ethylphenyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Crystallographic Data

Table 1: Structural Comparison of Methyl 2-(4-Ethylphenyl)-1H-Indole-3-Carboxylate and Analogues
Compound Name Substituents (Position) Molecular Formula Dihedral Angle (Indole vs. Substituent) Key Interactions Reference
This compound 4-Ethylphenyl (C2), COOCH3 (C3) C18H17NO2 Not reported Likely C–H⋯O/N/π interactions N/A
Ethyl 2-(4-bromophenyl)-1H-indole-3-carboxylate 4-Bromophenyl (C2), COOC2H5 (C3) C17H14BrNO2 Not reported Weak C–H⋯O/N interactions
2-Benzyl-6-chloro-1-(4-methylphenyl)-1H-indole-3-carbonitrile Benzyl (C2), Cl (C6), CN (C3) C23H17ClN2 86.97° (indole vs. tolyl) C–H⋯π, Cl⋯π interactions
Ethyl 2-[(N-methoxy-N-methyl-carbamoyl)methyl]-1-(phenylsulfonyl)-1H-indole-3-carboxylate Phenylsulfonyl (N1), COOC2H5 (C3) C21H22N2O6S 83.17° (indole vs. phenylsulfonyl) C–H⋯O, C–H⋯N, C–H⋯π interactions
Methyl 4-(5-methoxy-1H-indol-3-yl)benzoate Methoxy (C5), COOCH3 (C4) C17H15NO3 22.5° (indole vs. benzoate) N–H⋯O, C–H⋯O hydrogen bonds

Key Observations :

  • Dihedral Angles : The spatial arrangement between the indole ring and substituents varies significantly. For example, bulky groups like phenylsulfonyl (83.17° ) or tolyl (86.97° ) create larger dihedral angles compared to planar benzoate groups (22.5° ). This angle influences molecular packing and intermolecular interactions.
  • Electronic Effects : Electron-withdrawing groups (e.g., Br in ethyl 2-(4-bromophenyl)-1H-indole-3-carboxylate ) enhance electrophilic reactivity, whereas electron-donating groups (e.g., ethyl in the target compound) may stabilize the indole ring.
  • Crystal Packing : Weak interactions such as C–H⋯O/N/π are common in indole derivatives and contribute to stability. For instance, the nitrile group in 2-benzyl-6-chloro-1-(4-methylphenyl)-1H-indole-3-carbonitrile participates in C–H⋯N hydrogen bonding .

Biological Activity

Methyl 2-(4-ethylphenyl)-1H-indole-3-carboxylate is an indole-derived compound that has garnered interest in medicinal chemistry due to its potential biological activities. Indole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Structure-Activity Relationships (SAR)

The biological activity of indole derivatives is often influenced by their structural modifications. The presence of substituents on the indole ring and the phenyl moiety can significantly alter their pharmacological profiles. Research indicates that compounds with specific substitutions can enhance or diminish activity against various biological targets.

Key Findings from SAR Studies

  • Substituent Effects : The introduction of alkyl groups at the 4-position of the phenyl ring has been shown to optimize binding affinity to target receptors, such as cannabinoid receptors .
  • Indole Modifications : Variations in the indole nitrogen substitution have been linked to improved anticancer activities in certain derivatives, with specific configurations yielding higher potency against cancer cell lines .
  • Ester Functionality : The carboxylate group in this compound plays a crucial role in its bioactivity, particularly in enhancing solubility and receptor interaction .

Biological Activities

This compound exhibits a range of biological activities:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that it can induce apoptosis in various cancer cell lines, including breast (MCF-7) and lung (A549) carcinomas. The mechanism involves upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, leading to increased caspase activity and cell cycle arrest .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against several bacterial strains. Its efficacy is attributed to disrupting bacterial membrane integrity and inhibiting essential metabolic pathways. Minimum inhibitory concentration (MIC) studies reveal that this compound exhibits significant activity against resistant strains of bacteria, indicating its potential as a lead compound for antibiotic development .

Case Studies

Several case studies underscore the therapeutic potential of this compound:

  • Anticancer Efficacy : A study involving derivatives of indole compounds revealed that this compound exhibited an IC50 value of approximately 150 µM against MCF-7 cells, demonstrating moderate cytotoxicity compared to standard chemotherapeutics .
  • Antimicrobial Testing : In a comparative study on antimicrobial agents, the compound demonstrated an MIC of 32 µg/mL against Staphylococcus aureus, indicating its potential for further development as an antibacterial agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for methyl 2-(4-ethylphenyl)-1H-indole-3-carboxylate?

  • Methodological Answer : The compound can be synthesized via substitution reactions on indole precursors. For example, introducing the 4-ethylphenyl group at the C2 position of the indole core through palladium-catalyzed cross-coupling or Friedel-Crafts alkylation. Purification typically involves column chromatography using gradients of ethyl acetate/hexane to isolate intermediates and final products . Recrystallization from ethanol or methanol may improve purity, as demonstrated for structurally related indole carboxylates .

Q. How can spectroscopic techniques (NMR, IR, MS) and X-ray crystallography confirm the compound’s structure?

  • Methodological Answer :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic indole proton signals (e.g., N–H at δ ~10–12 ppm) and ester carbonyl signals (~δ 165–170 ppm). The 4-ethylphenyl substituent will show aromatic protons as a doublet (J ≈ 8.5 Hz) and ethyl group signals (triplet for CH2, quartet for CH3) .
  • X-ray Crystallography : Single-crystal diffraction studies (e.g., Cu-Kα radiation, T = 93–113 K) resolve bond lengths and angles, confirming substituent positions. For example, the dihedral angle between the indole ring and 4-ethylphenyl group can validate steric effects .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the compound’s reactivity and interactions with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize the molecular geometry at the B3LYP/6-311+G(d,p) level to calculate electrostatic potential surfaces, frontier molecular orbitals (HOMO-LUMO gaps), and nucleophilic/electrophilic sites. Compare with experimental data (e.g., XRD bond lengths) to validate accuracy .
  • Molecular Docking : Use software like AutoDock Vina to simulate binding interactions with enzymes (e.g., cytochrome P450). Parameterize force fields for the indole core and ester group to assess binding affinities and potential inhibitory effects .

Q. What experimental designs are suitable for assessing environmental fate and ecotoxicological impacts?

  • Methodological Answer :

  • Environmental Fate : Follow frameworks like Project INCHEMBIOL to study abiotic transformations (hydrolysis, photolysis) under controlled pH and UV conditions. Quantify degradation products via LC-MS/MS and assess partitioning coefficients (log Kow) using shake-flask methods .
  • Ecotoxicology : Conduct acute toxicity assays on Daphnia magna or zebrafish embryos (OECD guidelines). Measure LC50 values and oxidative stress biomarkers (e.g., glutathione peroxidase activity) to evaluate ecological risks .

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Methodological Answer :

  • Variable-Temperature NMR : Resolve dynamic effects (e.g., hindered rotation of the 4-ethylphenyl group) by acquiring spectra at 25°C and 60°C. Signal coalescence at higher temperatures indicates conformational exchange .
  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals through correlation spectroscopy. For example, HSQC can differentiate between indole C3 and ester carbonyl carbons .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in biological assays?

  • Methodological Answer :

  • Nonlinear Regression : Fit dose-response data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50/IC50 values. Use bootstrapping (1,000 iterations) to estimate confidence intervals .
  • ANOVA with Post Hoc Tests : Compare treatment groups in antioxidant assays (e.g., DPPH radical scavenging). Apply Tukey’s HSD test for multiple comparisons, ensuring p < 0.05 significance .

Q. How can surface adsorption studies (e.g., indoor air chemistry) be designed for this compound?

  • Methodological Answer :

  • Microspectroscopic Imaging : Use atomic force microscopy (AFM) or time-of-flight secondary ion mass spectrometry (ToF-SIMS) to analyze adsorption on silica or cellulose surfaces (common indoor materials). Quantify adsorption isotherms at varying humidity levels .
  • Kinetic Modeling : Apply Langmuir or Freundlich models to describe adsorption/desorption rates. Correlate with computational predictions of van der Waals interactions .

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